molecular formula C7H10O5 B12610678 2-Cyclohexen-1-one, 4,5,6-trihydroxy-2-(hydroxymethyl)-, (4R,5S,6R)- CAS No. 872882-47-8

2-Cyclohexen-1-one, 4,5,6-trihydroxy-2-(hydroxymethyl)-, (4R,5S,6R)-

Cat. No.: B12610678
CAS No.: 872882-47-8
M. Wt: 174.15 g/mol
InChI Key: DEJZWTDEKQRWLD-PIYBLCFFSA-N
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Description

2-Cyclohexen-1-one, 4,5,6-trihydroxy-2-(hydroxymethyl)-, (4R,5S,6R)- is a chemical compound known for its unique structure and properties. This compound is characterized by a cyclohexenone ring with multiple hydroxyl groups and a hydroxymethyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexen-1-one, 4,5,6-trihydroxy-2-(hydroxymethyl)-, (4R,5S,6R)- typically involves multi-step organic synthesis. The process often starts with the preparation of the cyclohexenone ring, followed by the introduction of hydroxyl groups and the hydroxymethyl group. Common reagents used in these reactions include oxidizing agents, reducing agents, and protecting groups to ensure selective functionalization of the molecule.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 4,5,6-trihydroxy-2-(hydroxymethyl)-, (4R,5S,6R)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbonyl group in the cyclohexenone ring can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution reagents: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., alkyl halides)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Cyclohexen-1-one, 4,5,6-trihydroxy-2-(hydroxymethyl)-, (4R,5S,6R)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one, 4,5,6-trihydroxy-2-(hydroxymethyl)-, (4R,5S,6R)- involves its interaction with various molecular targets and pathways. The hydroxyl groups and the cyclohexenone ring play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexenone derivatives: Compounds with similar cyclohexenone structures but different functional groups.

    Polyhydroxy compounds: Molecules with multiple hydroxyl groups, such as sugars and polyols.

Uniqueness

2-Cyclohexen-1-one, 4,5,6-trihydroxy-2-(hydroxymethyl)-, (4R,5S,6R)- is unique due to its specific arrangement of hydroxyl groups and the hydroxymethyl group on the cyclohexenone ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

CAS No.

872882-47-8

Molecular Formula

C7H10O5

Molecular Weight

174.15 g/mol

IUPAC Name

(4R,5S,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)cyclohex-2-en-1-one

InChI

InChI=1S/C7H10O5/c8-2-3-1-4(9)6(11)7(12)5(3)10/h1,4,6-9,11-12H,2H2/t4-,6+,7+/m1/s1

InChI Key

DEJZWTDEKQRWLD-PIYBLCFFSA-N

Isomeric SMILES

C1=C(C(=O)[C@@H]([C@H]([C@@H]1O)O)O)CO

Canonical SMILES

C1=C(C(=O)C(C(C1O)O)O)CO

Origin of Product

United States

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